

Advanced Characterization Guide: 3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol

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Compound of Interest

Compound Name:	3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol
CAS No.:	1188090-66-5
Cat. No.:	B6346019

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Executive Summary & Core Challenge

The Identity Crisis: The primary challenge in interpreting the NMR of **3-(2,4-Difluorophenyl)-1,2-oxazol-5-ol** is not merely the fluorine coupling, but the molecule's annular tautomerism. While the IUPAC name suggests an alcohol (enol form), in solution—particularly in polar aprotic solvents like DMSO-

—this compound predominantly exists as the 2H-isoxazol-5-one (NH-form).

This guide compares standard proton NMR against advanced decoupling and 2D techniques to resolve the two main analytical hurdles:

- **Tautomeric Ambiguity:** Distinguishing the 5-ol (OH) from the 5-one (NH) forms.
- **Fluorine Multiplicity:** Deconvoluting the complex non-first-order splitting of the 2,4-difluorophenyl ring.

Spectral Breakdown & Tautomer Identification

The Tautomeric Equilibrium

In solution, 3-substituted isoxazol-5-ols equilibrate between three forms. Your spectrum will likely match the NH-form (Form B) in DMSO, while CDCl₃

may show mixtures or the OH-form (Form A).

Tautomer	Structure Description	Diagnostic ¹ H NMR Feature	Solvent Preference
Form A (OH-form)	Aromatic isoxazole ring with -OH	H-4: Singlet ~6.3–6.5 ppm OH: Broad singlet (variable)	Non-polar (CDCl ₃ , solid state)
Form B (NH-form)	2H-Isoxazol-5-one (C=O bond)	H-4: Sharp singlet ~5.8–6.1 ppm NH: Broad singlet >12.0 ppm	Polar (DMSO-d ₆ , MeOH)
Form C (CH-form)	4H-Isoxazol-5-one (Methylene)	H-4: Doublet/Singlet ~4.0 ppm (CH ₂)	Rare for 3-aryl systems

Predicted ¹H NMR Data (DMSO-d₆)

Based on the dominant NH-tautomer (2H-isoxazol-5-one).

Position	Shift (, ppm)	Multiplicity	Coupling (, Hz)	Interpretation
NH (Ring)	12.0 – 13.5	Broad Singlet	—	Exchangeable acidic proton. Disappears with D O shake.
H-6' (Aryl)	7.80 – 7.95	Td or Multiplet		Ortho to isoxazole; deshielded. Split by F-2/F-4.
H-5' (Aryl)	7.25 – 7.40	Multiplet	—	Overlaps with H-3'; complex roofing effect.
H-3' (Aryl)	7.10 – 7.25	Td or Multiplet		Shielded (between two Fs). "Triplet of doublets" appearance.[1][2][3]
H-4 (Ring)	6.00 – 6.20	Singlet	—	Characteristic vinylic proton of the isoxazolone ring.

Comparative Analysis of Analytical Methods

Standard ^1H NMR is often insufficient for this molecule due to the overlap of fluorine couplings. Below is a comparison of alternative acquisition strategies.

Method A: Standard ^1H NMR (The Baseline)

- Pros: Quick, standard.

- Cons: The 2,4-difluorophenyl region (6.8–8.0 ppm) appears as a "messy" multiplet forest due to

and

couplings (ranging 6–10 Hz) overlapping with

(approx 8 Hz).
- Verdict: Good for purity check, poor for structural confirmation.

Method B: F-Decoupled H NMR (The Recommended Alternative)

- Mechanism: Irradiating the fluorine frequency during proton acquisition collapses the H-F splitting.
- Result: The complex multiplets at 7.1–7.9 ppm simplify into standard aromatic doublets and singlets (showing only H-H coupling).
- Verdict: Highly Recommended. This definitively proves the aromatic substitution pattern without the confusion of F-coupling.

Method C: - HMBC (The Validator)

- Mechanism: Detects long-range coupling to nitrogen.
- Result: If the NH-tautomer is present, you will see a strong correlation between the NH proton (~12.5 ppm) and the ring carbons (C-3, C-5).
- Verdict: Essential if distinguishing between N-alkylation impurities and the desired tautomer.

Experimental Protocol: Step-by-Step Characterization

Reagents & Equipment[1][2][3][5]

- Solvent: DMSO-

(99.9% D) + 0.03% TMS (preferred for solubility and stabilizing the NH-form).

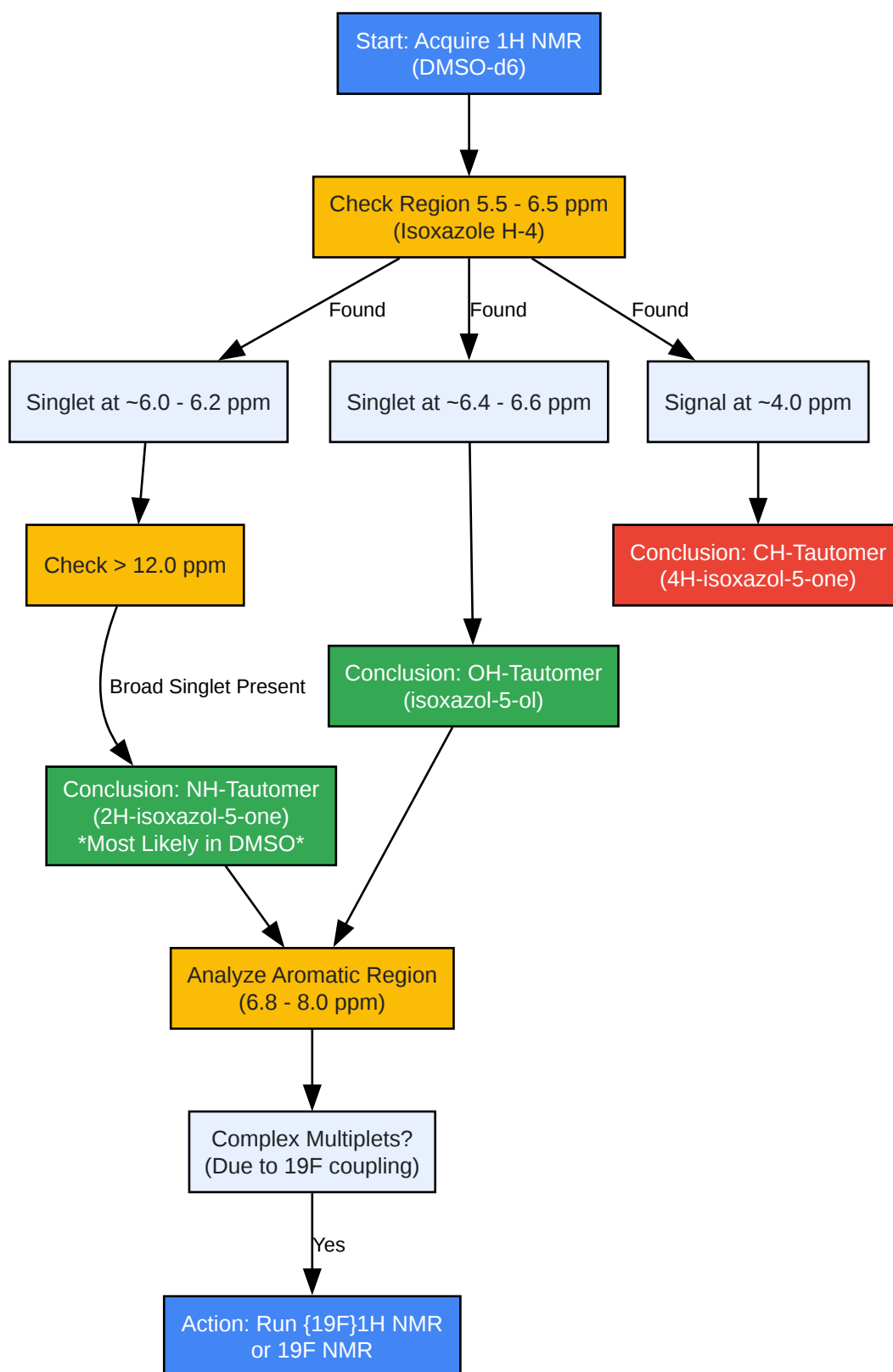
- Tube: 5mm precision NMR tube.
- Instrument: 400 MHz or higher (500 MHz preferred to resolve F-couplings).

Workflow

- Sample Prep: Dissolve 5–10 mg of product in 0.6 mL DMSO-
 - . Ensure the solution is clear; filter if necessary to prevent line broadening.
- Acquisition 1 (Standard): Run a standard proton scan (16 scans, 30° flip angle, D1=1.0s).
- Tautomer Check:
 - Look for the H-4 singlet around 6.1 ppm.
 - Look for the NH > 12 ppm.
 - Note: If H-4 is at ~4.0 ppm (CH
(), you have the CH-form (rare). If H-4 is >6.4 ppm and OH is visible, you have the OH-form.
- D
 - O Shake (Optional): Add 1 drop D
 - O. Shake. Re-run. The peak at >12 ppm should vanish, confirming it is NH/OH and not an impurity.
- Acquisition 2 (19F-Decoupled - Optional): If the aromatic region is uninterpretable, select the {19F}1H parameter set on the spectrometer (e.g., zg_f19dec on Bruker).

Decision Logic & Visualization

The following diagram illustrates the logic flow for assigning the spectrum and determining the tautomeric state.



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Caption: Decision tree for assigning tautomeric forms and handling fluorine coupling in **3-(2,4-difluorophenyl)-1,2-oxazol-5-ol**.

References

- Tautomerism of Isoxazol-5-ones
 - Katritzky, A. R., et al. "Tautomerism of Heterocycles."^[4] *Advances in Heterocyclic Chemistry*. (Establishes the preference for the NH-form in polar solvents for 3-substituted isoxazol-5-ones).
 - Note: General consensus in heterocyclic literature confirms 3-aryl-isoxazol-5-ols exist as 2H-ones in DMSO.
- Fluorine Coupling Constants
 - Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." (Source for typical values: Ortho ~6-10Hz, Meta ~6-8Hz).
- Solvent Effects on Chemical Shifts
 - Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents." *Org. Process Res. Dev.* 2016, 20, 3, 661–667.
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